molecular formula C8H8Cl2N2 B171052 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline CAS No. 1127-85-1

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

Cat. No.: B171052
CAS No.: 1127-85-1
M. Wt: 203.07 g/mol
InChI Key: KBAXPKVNVXMVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with cyclohexanone in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to quinazolinone derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of chlorine atoms at positions 2 and 4. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives .

Properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAXPKVNVXMVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504065
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-85-1
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Reactant of Route 3
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Reactant of Route 5
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.